REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=O)[C:10]([CH3:13])(C)C)=[N:6][CH:7]=1.C(OCC)C.CN(C)C=CC=O.Cl>C([Li])(C)(C)C.O>[Cl:1][C:2]1[CH:7]=[N:6][C:5]2[C:4]([C:3]=1[CH3:15])=[CH:13][CH:10]=[CH:9][N:8]=2
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Name
|
|
Quantity
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18.3 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
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Name
|
|
Quantity
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170 mL
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Type
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reactant
|
Smiles
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C(C)OCC
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Name
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|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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CN(C=CC=O)C
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
|
Details
|
the mixture stirred until a solution, whereupon it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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fitted with an overhead stirrer, under nitrogen
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Type
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TEMPERATURE
|
Details
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was cooled in a dry ice/acetone bath for 20 min
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Duration
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20 min
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Type
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CUSTOM
|
Details
|
(slurry formed)
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Type
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CUSTOM
|
Details
|
The flask was removed from the cooling bath
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Type
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STIRRING
|
Details
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to stir until it
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Type
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ADDITION
|
Details
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was added neat
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Type
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STIRRING
|
Details
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The resulting mixture was stirred overnight at RT under a nitrogen stream
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
by morning a dry powder resulted
|
Type
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TEMPERATURE
|
Details
|
while cooling the flask in an ice/water bath
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Type
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ADDITION
|
Details
|
After the acid addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
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cooled in an ice/water bath
|
Type
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ADDITION
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Details
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treated with NaOH (solid pellets) until basic
|
Type
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EXTRACTION
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Details
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The basic aqueous mixture was subsequently extracted with DCM (4×100 mL)—patience and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
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to yield crude product, which
|
Type
|
CUSTOM
|
Details
|
was further purified by SGC (EtOAc eluant)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC2=NC=CC=C2C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.056 mol | |
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |